brasixanthone B
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Overview
Description
Brasixanthone B is a member of the class of pyranoxanthones that is 2H,6H-pyrano[3,2-b]xanthen-6-one substituted by hydroxy, geminal methyl and a prenyl group at positions 5, 8, 2 and 12 respectively. It is isolated from the stem bark of Calophyllum brasiliense and exhibits significant inhibitory activity against 12-O-tetradecanoylphorbol-13-acetate induced Epstein-Barr virus early antigen activation in Raji cells. It has a role as a metabolite and an antineoplastic agent. It is a member of pyranoxanthones and a polyphenol.
Scientific Research Applications
Crystal Structure and Characterization
- Brasixanthone B, a natural xanthone isolated from Calophyllum gracilentum, is characterized by its unique crystal structure. It features a xanthone skeleton with three fused six-membered rings, an additional fused pyrano ring, and a 3-methylbut-2-enyl side chain (Seruji et al., 2023).
Isolation and Identification
- This compound is one of seven new xanthones isolated from the stem bark of Calophyllum brasiliensis. This discovery contributes to the understanding of the chemical diversity and potential applications of natural xanthones (Ito et al., 2002).
Role in Traditional Medicine
- In traditional medicine, xanthones like this compound, isolated from Calophyllum soulattri, have been used. Their structures are established based on spectral evidence, highlighting their potential medicinal applications (Ee et al., 2011).
Potential Antiviral Properties
- This compound, among other natural xanthone compounds, shows promise as potential antiviral agents. Molecular docking and dynamics simulations suggest their efficacy against SARS-CoV-2, indicating potential applications in treating COVID-19 (Sk et al., 2020).
Cytotoxicity Studies
- The cytotoxicity screening of xanthones, including this compound, from Calophyllum inophyllum and Calophyllum soulattri, has shown promising activities against various human cancer cell lines. This suggests their potential in developing cancer therapeutics (Mah et al., 2015).
Properties
Molecular Formula |
C23H22O5 |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
5,8-dihydroxy-2,2-dimethyl-12-(3-methylbut-2-enyl)pyrano[3,2-b]xanthen-6-one |
InChI |
InChI=1S/C23H22O5/c1-12(2)5-7-15-21-14(9-10-23(3,4)28-21)19(25)18-20(26)16-11-13(24)6-8-17(16)27-22(15)18/h5-6,8-11,24-25H,7H2,1-4H3 |
InChI Key |
BFPCRQCNDMJVOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C2C(=C(C3=C1OC4=C(C3=O)C=C(C=C4)O)O)C=CC(O2)(C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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